molecular formula C22H23NO4 B4622645 N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B4622645
M. Wt: 365.4 g/mol
InChI Key: HREYHUAIHZRASY-UHFFFAOYSA-N
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Description

“N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chromenyl group, which is a derivative of chromene, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The chromenyl intermediate is then reacted with an acylating agent, such as acetic anhydride, in the presence of a catalyst to form the acetamide derivative.

    Substitution Reaction: The final step involves the substitution of the acetamide group with the dimethylphenyl group under suitable reaction conditions, such as the use of a base or a nucleophilic catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, “N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” could be explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide: Lacks the propyl group, which may affect its chemical and biological properties.

    N-(2,6-dimethylphenyl)-2-[(2-oxo-4-methyl-2H-chromen-7-yl)oxy]acetamide: Contains a methyl group instead of a propyl group, leading to different steric and electronic effects.

Uniqueness

The presence of the propyl group in “N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” may confer unique properties, such as increased lipophilicity, altered reactivity, and potentially enhanced biological activity compared to its analogs.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-4-6-16-11-21(25)27-19-12-17(9-10-18(16)19)26-13-20(24)23-22-14(2)7-5-8-15(22)3/h5,7-12H,4,6,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREYHUAIHZRASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
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N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
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N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
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N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
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N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
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N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

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